1-cyclopropyl-7-(4-fluorophenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
1-cyclopropyl-7-(4-fluorophenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, a sulfanyl group, and a trifluoromethyl group. These structural features contribute to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-cyclopropyl-7-(4-fluorophenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the cyclopropyl, fluorophenyl, sulfanyl, and trifluoromethyl groups. Common reagents used in these reactions include cyclopropyl bromide, 4-fluorobenzene, thiourea, and trifluoromethyl iodide. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-cyclopropyl-7-(4-fluorophenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl or trifluoromethyl groups are replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1-cyclopropyl-7-(4-fluorophenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may offer advantages.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 1-cyclopropyl-7-(4-fluorophenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-cyclopropyl-7-(4-fluorophenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyridine core but differ in their substituents and overall structure.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also have a pyridine core but with different functional groups, leading to distinct chemical and biological properties.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine core with pyridine substituents, offering different reactivity and applications.
Properties
IUPAC Name |
1-cyclopropyl-7-(4-fluorophenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4N3OS/c18-9-3-1-8(2-4-9)12-7-11(17(19,20)21)13-14(22-12)24(10-5-6-10)16(26)23-15(13)25/h1-4,7,10H,5-6H2,(H,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMIXZAQDNJISG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C(=CC(=N3)C4=CC=C(C=C4)F)C(F)(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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